Cas no 2167539-00-4 (7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)

7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane
- 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane
- 2167539-00-4
- EN300-1280247
-
- インチ: 1S/C13H25NO2/c1-5-12(6-2)7-8-14-13(16-12)9-11(3,4)15-10-13/h14H,5-10H2,1-4H3
- InChIKey: XICMVVCJNYCKTN-UHFFFAOYSA-N
- SMILES: O1C(CC)(CC)CCNC21COC(C)(C)C2
計算された属性
- 精确分子量: 227.188529040g/mol
- 同位素质量: 227.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 30.5Ų
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1280247-1.0g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 1g |
$1572.0 | 2023-06-07 | ||
Enamine | EN300-1280247-100mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 100mg |
$1384.0 | 2023-10-01 | ||
Enamine | EN300-1280247-1000mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 1000mg |
$1572.0 | 2023-10-01 | ||
Enamine | EN300-1280247-10000mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 10000mg |
$6758.0 | 2023-10-01 | ||
Enamine | EN300-1280247-0.5g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 0.5g |
$1509.0 | 2023-06-07 | ||
Enamine | EN300-1280247-10.0g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 10g |
$6758.0 | 2023-06-07 | ||
Enamine | EN300-1280247-0.25g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 0.25g |
$1447.0 | 2023-06-07 | ||
Enamine | EN300-1280247-50mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 50mg |
$1320.0 | 2023-10-01 | ||
Enamine | EN300-1280247-500mg |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1280247-2.5g |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro[4.5]decane |
2167539-00-4 | 2.5g |
$3080.0 | 2023-06-07 |
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decaneに関する追加情報
Introduction to 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane (CAS No. 2167539-00-4)
7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane, identified by its Chemical Abstracts Service (CAS) number 2167539-00-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic amine features a unique combination of nitrogen and oxygen atoms within its framework, which contributes to its distinctive chemical properties and potential biological activities. The compound's molecular architecture, characterized by a spiro linkage between a tetrahydropyran ring and an azaspirodecane core, makes it a promising candidate for further investigation in drug discovery and material science applications.
The synthesis of 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. The presence of multiple stereocenters in its structure necessitates precise synthetic methodologies to achieve the desired enantiomeric purity, which is critical for evaluating its pharmacological efficacy. Recent advances in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure derivatives of this compound, opening new avenues for exploring its therapeutic potential.
One of the most compelling aspects of 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane is its potential as a scaffold for developing novel bioactive molecules. The spirocyclic core and the adjacent azacycloalkane moiety provide a versatile platform for modulating physicochemical properties such as solubility, metabolic stability, and binding affinity to biological targets. Researchers have leveraged this structural motif to design analogs with enhanced pharmacokinetic profiles and improved target specificity. For instance, modifications at the 7,7-diethyl positions have been explored to fine-tune lipophilicity and receptor interaction.
Recent studies have demonstrated the biological relevance of 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane by investigating its interactions with various enzymes and receptors. The compound exhibits notable binding affinity to certain protein targets implicated in neurological disorders and inflammation pathways. Preliminary in vitro assays have revealed promising inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential as an anti-inflammatory agent. Additionally, the nitrogen-rich heterocycle contributes to hydrogen bonding capabilities that enhance binding interactions with biological macromolecules.
The spiro linkage in 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane is particularly noteworthy due to its rigidity and conformational stability. This feature ensures that the compound maintains a specific three-dimensional arrangement when interacting with biological targets, which can be critical for achieving high selectivity and efficacy. Computational modeling studies have been instrumental in understanding the molecular interactions of this compound with protein receptors at an atomic level. These simulations have provided insights into how structural modifications can be optimized to improve drug-like properties.
In the realm of material science, 7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane has also shown promise as a building block for designing functional materials with unique properties. Its rigid spirocyclic structure can be incorporated into polymers or supramolecular assemblies to enhance thermal stability and mechanical strength. Furthermore, 2167539-00-4 derived materials have been explored for their potential applications in optoelectronic devices due to their ability to undergo reversible redox transformations.
The development of novel synthetic routes for CAS No. 2167539-00-4 has been an area of active research interest. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex spirocyclic frameworks efficiently. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at strategic positions within the molecule, while copper-mediated reactions have facilitated the formation of chiral centers with high enantioselectivity.
The pharmacokinetic profile of derivatives derived from CAS No 2167539 00 4 has been thoroughly evaluated through preclinical studies using animal models. These investigations have highlighted favorable absorption distribution metabolism and excretion (ADME) properties when certain structural motifs are incorporated into the molecule. Notably, modifications at the dimethyl positions have been found to enhance oral bioavailability while minimizing off-target effects.
The future directions for research on CAS No 2167539 00 4 include exploring its role in modulating signaling pathways associated with cancer progression and neurodegenerative diseases.* Preliminary data suggest that this compound may interfere with key molecular mechanisms involved in these pathologies.* Further preclinical studies are warranted to validate these findings*and pave way towards clinical trials.* Additionally* efforts are underway*to develop green chemistry approaches*for synthesizing this compound*with minimal environmental impact.*
2167539-00-4 (7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane) Related Products
- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)
- 603945-27-3(ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate)
- 51306-09-3(1,8-dimethoxyoctane)
- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)
- 17579-99-6(Methyltriphenoxyphosphonium iodide)
- 2167676-91-5(1-2-(1-hydroxy-3-methoxypropyl)-1,3-thiazol-4-ylethan-1-one)
- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 1805522-49-9(Methyl 3-bromo-4-cyano-5-(trifluoromethyl)benzoate)
- 2287344-08-3(1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazol-4-ol)
- 1597878-47-1(1-(4-chlorobenzyl)-3-methylpiperidin-4-ol)




